molecular formula C14H23BN2O5S B1409299 (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid CAS No. 1704120-79-5

(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid

Cat. No.: B1409299
CAS No.: 1704120-79-5
M. Wt: 342.2 g/mol
InChI Key: VIBCHZWBDDDNRT-UHFFFAOYSA-N
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Description

(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid is a complex organic compound that features a boronic acid functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both boronic acid and piperazine moieties in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-hydroxyethylamine with piperazine to form 4-(2-hydroxyethyl)piperazine.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. The piperazine moiety is known to interact with various biological targets, making this compound useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to inhibit specific enzymes or receptors can be exploited for the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.

    4-(2-Hydroxyethyl)piperazine: A compound with a similar piperazine moiety but lacking the boronic acid group.

    Sulfonyl Chlorides: Compounds that contain the sulfonyl group but lack the piperazine and boronic acid functionalities.

Uniqueness

(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid is unique due to the combination of its boronic acid, piperazine, and sulfonyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O5S/c1-11-9-13(15(19)20)10-12(2)14(11)23(21,22)17-5-3-16(4-6-17)7-8-18/h9-10,18-20H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCHZWBDDDNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
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(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
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(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
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(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
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(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
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(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid

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